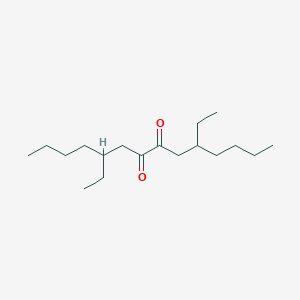
5,10-Diethyltetradecane-7,8-dione
Overview
Description
5,10-Diethyltetradecane-7,8-dione is a useful research compound. Its molecular formula is C18H34O2 and its molecular weight is 282.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5,10-Diethyltetradecane-7,8-dione is a compound of interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and research findings relevant to its biological activity.
This compound is classified as a diketone, characterized by the presence of two carbonyl groups (C=O) within its molecular structure. Its chemical formula is . The compound's structure allows it to participate in various biochemical reactions, making it a subject of interest in pharmacological studies.
The biological activity of this compound is primarily attributed to its interaction with specific cellular targets. The compound may influence several biochemical pathways, including:
- Enzymatic Reactions : It can act as a substrate for various enzymes, facilitating metabolic processes.
- Cell Signaling : The compound may modulate cell signaling pathways, potentially affecting gene expression and cellular responses.
Biochemical Pathways
Research indicates that this compound is involved in significant metabolic pathways:
- Fatty Acid Metabolism : It may play a role in the metabolism of fatty acids, impacting energy production and storage.
- Oxidative Stress Response : The compound could influence the cellular response to oxidative stress by modulating antioxidant enzyme activity.
Case Studies and Experimental Data
-
Cellular Effects : In vitro studies have shown that this compound can enhance cellular proliferation in specific cell lines. For instance:
- Study on Cancer Cells : A study demonstrated that treatment with varying concentrations of the compound resulted in increased viability of certain cancer cell lines, suggesting potential applications in cancer therapy.
-
Toxicological Assessments : Toxicological studies indicate that while low doses may promote beneficial effects on cellular function, higher concentrations can lead to cytotoxicity and inflammation:
- Dose-Response Relationship : Research has established a dose-response curve indicating that moderate doses enhance cell viability while high doses induce apoptosis in cultured cells.
-
Animal Models : In vivo experiments using animal models have provided insights into the pharmacokinetics and safety profile of this compound:
- Metabolic Pathway Analysis : Studies have shown that the compound is metabolized primarily in the liver and excreted via urine and feces.
Tables of Biological Activity
Properties
IUPAC Name |
5,10-diethyltetradecane-7,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-5-9-11-15(7-3)13-17(19)18(20)14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDJPZFIENJJJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC(=O)C(=O)CC(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















